N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a morpholinoethylamine substituent at the 4-position of the pyrimidine core. This compound shares structural features with kinase inhibitors such as PP2 and PP3 but distinguishes itself through the inclusion of a morpholine ring, a polar moiety known to enhance solubility and modulate target binding .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-2-4-14(5-3-1)23-17-15(12-21-23)16(19-13-20-17)18-6-7-22-8-10-24-11-9-22/h1-5,12-13H,6-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJDYGQXQLBVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of a pyrazolo[3,4-d]pyrimidine derivative with a morpholine derivative. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often involve the use of catalysts such as Cu(I) and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action for N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogs
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile platform for drug discovery, with substituents at the 1- and 4-positions critically influencing activity. Below is a comparative analysis of key analogs:
Key Observations:
- Morpholine vs. Hydrophobic Groups: The morpholinoethyl group in the target compound contrasts with PP2's tert-butyl and chloro substituents.
- Role of the 4-Position : PP3's inactivity underscores the necessity of a substituent at the 4-position for kinase inhibition. The target compound's morpholine group may engage in hydrogen bonding with kinase ATP-binding pockets, similar to PP2's interaction with the Src kinase hydrophobic cleft .
- Hybrid Structures: The thieno-pyrimidine hybrid () exhibits distinct activity due to its expanded aromatic system, suggesting the target compound's pyrazolo[3,4-d]pyrimidine core may prioritize selectivity for specific kinase domains .
Pharmacokinetic and Selectivity Considerations
- Solubility : The morpholine ring’s oxygen atoms enhance water solubility compared to PP2’s tert-butyl group, which could improve oral bioavailability .
- Selectivity : In PfCDPK4 inhibitors (), azetidinyl and piperidinyl substituents demonstrate that ring size and flexibility influence target binding. The morpholine’s rigid six-membered ring may confer selectivity for kinases with larger ATP-binding pockets .
- Metabolic Stability : Methylsulfanyl groups (e.g., in ) are prone to oxidation, whereas the morpholine’s ether linkage offers greater metabolic stability .
Case Study: PP2 and PP3 as Benchmark Comparators
PP2 (IC50 ~10 μM for Src kinase) and PP3 (inactive) highlight the impact of substituent design:
- PP2’s 4-chlorophenyl and tert-butyl groups fit into the Src kinase hydrophobic pocket, while PP3’s unsubstituted 4-amine lacks this interaction .
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with a morpholine moiety. Its molecular formula is , and it has a molecular weight of approximately 296.36 g/mol.
Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer activity. A study demonstrated that derivatives of this scaffold showed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) cells. Notably, some compounds displayed IC50 values ranging from 0.3 to 24 µM against key cancer targets such as EGFR and VGFR2 .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | EGFR/VGFR2 inhibition |
| 5ii | HCT116 | 7.6 | Dual target inhibition |
| 5iii | HePG-2 | 24 | Induction of apoptosis |
The compound 5i was particularly notable for its ability to induce apoptosis and inhibit cell migration in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
Antimicrobial Activity
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial properties. A related study highlighted the efficacy of these compounds against various pathogens, indicating their potential use in treating infections caused by resistant strains .
The biological activity of this compound is largely attributed to its interaction with key protein targets involved in cell signaling pathways. Molecular docking studies have elucidated how these compounds bind to ATP-binding sites on kinases like EGFR and VGFR2, leading to inhibition of their enzymatic activity .
Molecular Docking Studies
Molecular docking analyses reveal that the nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core form critical hydrogen bonds with target proteins. This interaction stabilizes the binding and enhances inhibitory potency against cancer cell proliferation.
Case Studies
In clinical settings, compounds similar to this compound have been evaluated for their therapeutic potential:
-
Case Study: Inhibition of Tumor Growth
- Objective : Evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives on tumor growth in vivo.
- Findings : Administration of compound 5i led to a significant reduction in tumor size in xenograft models compared to controls.
-
Case Study: Antimicrobial Efficacy
- Objective : Assess the antimicrobial activity against resistant bacterial strains.
- Findings : Compounds exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- The compound is synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine cores and morpholine-containing side chains. A typical approach involves:
Core formation : Reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediates with alkylating agents (e.g., 2-chloroethylmorpholine) in solvents like acetonitrile or ethanol under reflux .
Mannich-type reactions : Introducing the morpholine moiety via reactions with formaldehyde and morpholine in ethanol, followed by purification via recrystallization or column chromatography .
Key parameters include reaction time (e.g., 10–48 hours), temperature (35–80°C), and base selection (e.g., cesium carbonate for nucleophilic substitution) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Structural validation relies on:
- 1H/13C NMR : To confirm substitution patterns (e.g., morpholine ethyl chain integration at δ ~2.5–3.5 ppm for N-CH2-CH2-N) and aromatic protons .
- IR spectroscopy : To identify N-H stretching (3200–3400 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 365.18) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency for morpholine coupling . Ethanol is preferred for Mannich reactions due to its ability to dissolve both organic and aqueous phases .
- Catalyst use : Copper(I) bromide or lithium hydride can accelerate alkylation steps, reducing side products .
- Purification : Gradient column chromatography (e.g., ethyl acetate/hexane) or recrystallization from ethanol/acetonitrile improves purity (>95%) .
Q. What strategies are effective for analyzing contradictory biological activity data in analogs of this compound?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., phenyl ring substitution, morpholine chain length) and correlate changes with bioassay results. For example:
- Anti-inflammatory activity in pyrazolo[3,4-d]pyrimidine derivatives is influenced by electron-withdrawing groups on the phenyl ring .
- Morpholine’s role in enhancing solubility and target binding can be assessed via logP measurements and molecular docking .
- Data reconciliation : Cross-validate assays (e.g., kinase inhibition vs. cytotoxicity) using orthogonal methods (e.g., SPR, ITC) to resolve discrepancies .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Molecular docking : Predict binding affinity to targets like PI3K or mTOR by modeling the morpholine-ethyl chain’s interaction with hydrophobic pockets .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. For example, reducing logP by replacing phenyl with pyridyl groups may enhance bioavailability .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Batch vs. flow chemistry : Continuous flow reactors minimize exothermic risks during alkylation steps .
- Byproduct management : Monitor intermediates via LC-MS to detect impurities (e.g., unreacted morpholine derivatives) early .
- Solvent recovery : Ethanol and acetonitrile can be recycled via distillation to reduce costs .
Methodological Notes
- Contradiction handling : Conflicting spectral data (e.g., unexpected NMR shifts) should prompt re-analysis of reaction stoichiometry or solvent purity .
- Advanced characterization : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves ambiguous structural assignments in complex analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
